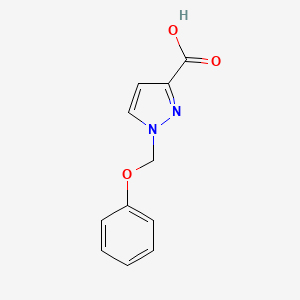

1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a penicillin antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a narrow-spectrum antibiotic that is effective against penicillin G-sensitive microorganisms .

Molecular Structure Analysis

The molecular structure of phenoxymethylpenicillin consists of a benzylpenicillin core with a phenoxymethyl group . The chemical formula is C16H18N2O5S .Scientific Research Applications

Functionalization Reactions and Synthesis Methodologies

1H-pyrazole derivatives, similar to 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, have been extensively studied for their reactivity and potential in synthesizing a wide range of compounds. For example, experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives highlight their versatility in organic synthesis. Such compounds can react with various aminophenol derivatives to yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are of interest for further chemical transformations and potential applications in developing novel compounds with unique properties (Yıldırım & Kandemirli, 2006).

Antioxidant Properties and Bioactivity

Research on walnut kernels (Juglans regia L.) identified several phenolic compounds with significant antioxidant activities. Although not directly related to 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, this study underscores the importance of phenolic structures, which are often part of pyrazole derivatives, in scavenging free radicals and potentially contributing to the bioactivity of these compounds (Zhang et al., 2009).

Electroluminescence and Material Science Applications

Transition metal complexes with ligands derived from pyrazolecarboxylic acid derivatives have been synthesized, demonstrating highly intense electrochemiluminescence (ECL) in solution. This suggests potential applications in developing ECL-based sensors, displays, and other optoelectronic devices, highlighting the versatility of pyrazole derivatives in materials science (Feng et al., 2016).

Synthetic and Bioactivity Studies

Synthesis and characterization studies of pyrazole derivatives have also explored their potential bioactivities, including antitumor, antifungal, and antibacterial effects. These studies reveal the significant potential of pyrazole derivatives in pharmaceutical chemistry and the development of new therapeutic agents (Titi et al., 2020).

Catalysis and Organic Transformations

Iron-catalyzed oxidation of benzylic alcohols to benzoic acids using pyrazole-based ligands showcases the application of pyrazole derivatives in catalysis, providing efficient pathways for the synthesis of carboxylic acids from alcohols, which is a fundamental transformation in organic synthesis (Stanje et al., 2018).

Safety And Hazards

While specific safety and hazard information for “1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid” is not available, phenoxymethylpenicillin is generally safe for use during pregnancy . Side effects can include diarrhea, nausea, and allergic reactions including anaphylaxis . It is not recommended for those with a history of penicillin allergy .

properties

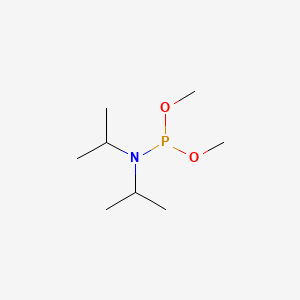

IUPAC Name |

1-(phenoxymethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRKBHPBCKJFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)

![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)

![[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2818551.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2818555.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)